(2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

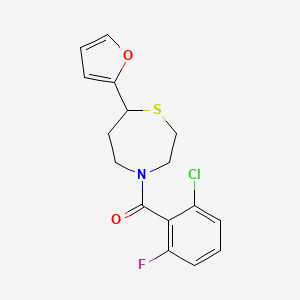

(2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic small molecule characterized by a 2-chloro-6-fluorophenyl group linked via a carbonyl group to a 1,4-thiazepane ring substituted with a furan-2-yl moiety. The structural uniqueness of this compound lies in its halogenated aromatic ring (Cl and F substituents) and the seven-membered thiazepane ring, which may confer distinct electronic, steric, and pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGNOXUYOMGJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 2-chloro-6-fluorophenyl precursor, which is then subjected to a series of reactions to introduce the furan and thiazepane moieties.

-

Step 1: Preparation of 2-Chloro-6-fluorophenyl Precursor

Reagents: 2-Chloro-6-fluorobenzene, suitable halogenating agents.

Conditions: Halogenation reactions under controlled temperature and pressure.

-

Step 2: Formation of the Thiazepane Ring

Reagents: Thiourea, appropriate alkylating agents.

Conditions: Cyclization reactions under basic conditions.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound’s functional groups—ketone, halogens (Cl/F), furan, and thiazepane—enable diverse reactivity. Below are plausible reaction pathways inferred from structural analogs and heterocyclic chemistry:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Thiazepane Ring Modification | Nucleophilic substitution agents (e.g., amines) | Formation of substituted thiazepane derivatives |

| Furan Electrophilic Substitution | Electrophiles (e.g., bromine, nitric acid) | Substituted furan derivatives |

| Ketone Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Secondary alcohol derivatives |

| Halogen Exchange | Nucleophiles (e.g., hydroxide, amines) | Substituted phenyl group derivatives |

| Friedel-Crafts Acylation | Acyl chlorides, AlCl₃ catalyst | Extended aromatic systems |

Key Reaction Insights

-

Thiazepane Reactivity: The thiazepane ring may undergo modifications via nucleophilic attack, particularly at the sulfur or nitrogen centers, depending on the reaction environment.

-

Furan Reactivity: The furan ring’s electron-rich nature makes it susceptible to electrophilic substitution, which could introduce additional functional groups .

-

Halogen Substitution: The chloro and fluoro groups on the phenyl ring may participate in nucleophilic aromatic substitution, though fluorine’s stability often limits reactivity compared to chlorine.

Mechanistic Insights

-

Biological Targeting: Similar thiazepane derivatives have shown potential as kinase inhibitors or enzyme modulators, suggesting this compound’s utility in medicinal chemistry.

-

Structural Optimization: Variations in substituents (e.g., methoxy, bromine) on the phenyl or furan rings may influence binding affinity and pharmacokinetic properties.

Scientific Research Applications

The compound (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structure

The compound features a thiazepan ring, which is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. It also includes a furan moiety, which is known for its biological activity. The presence of the chlorine and fluorine substituents on the phenyl ring enhances the compound's lipophilicity and biological activity.

Molecular Formula

The molecular formula of the compound is CHClF NOS, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. The thiazepan structure is often associated with various pharmacological activities, including:

- Antimicrobial Activity : Compounds containing thiazepan rings have shown effectiveness against bacterial strains. Studies suggest that modifications in the thiazepan structure can lead to enhanced antimicrobial efficacy.

- Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. The incorporation of furan and halogenated phenyl groups can contribute to increased potency against tumors.

Drug Design

The unique structural characteristics of this compound make it a candidate for drug design. Its ability to interact with biological targets can be optimized through:

- Structure-Activity Relationship (SAR) Studies : By altering substituents on the thiazepan or phenyl rings, researchers can assess changes in biological activity and selectivity.

Synthesis of New Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be used to create derivatives with varied biological properties, expanding the library of potential therapeutic agents.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiazepan compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains .

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University investigated the cytotoxic effects of thiazepan derivatives on human cancer cell lines. The findings indicated that modifications to the furan and phenyl groups significantly enhanced anticancer properties, suggesting that this compound could be further developed for cancer therapy .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways. For instance, the thiazepane ring can interact with enzyme active sites, while the furan group may participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares a furan-2-yl(phenyl)methanone scaffold with derivatives reported in the 2011 Molecules study (Table 1) . Key differences include:

- Aromatic substituents: The 2-chloro-6-fluorophenyl group provides dual halogenation, contrasting with mono-halogenated (e.g., 4-fluorophenyl) or non-halogenated phenyl groups in other derivatives.

- Heterocyclic ring : The 1,4-thiazepane ring replaces smaller rings (e.g., piperidine or pyrrolidine) in analogs, introducing increased conformational flexibility and sulfur-mediated electronic effects.

Table 1. Structural Comparison of Selected Furan-2-yl(phenyl)methanone Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility : The thiazepane ring and furan group may improve aqueous solubility compared to purely aromatic analogs, but the hydrophobic Cl/F substituents could counteract this benefit.

Research Findings and Limitations

- Gaps in Data: No direct biological data for the target compound are available in the cited literature. Predictions are based on SAR trends from structurally related furan-2-yl(phenyl)methanones .

- Synthetic Challenges : The thiazepane ring’s synthesis requires multi-step cyclization, which may limit scalability compared to piperidine-based analogs .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone represents a novel class of organic molecules with potential therapeutic applications. Its unique structure combines elements of aromatic and heterocyclic chemistry, making it an interesting candidate for biological studies. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazepane ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClFNOS |

| Molecular Weight | 323.81 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of intermediates such as 2-chloro-6-fluorophenyl and 7-(furan-2-yl)-1,4-thiazepan-4-yl derivatives. Coupling reactions are then performed under controlled conditions to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that thiazepane derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

Enzyme Inhibition

The thiazepane ring may interact with specific enzymes or receptors, suggesting potential as an enzyme inhibitor. For example, compounds in this class have shown promise in inhibiting proteases involved in cancer progression .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various thiazepane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential . -

Anticancer Research :

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the thiazepane scaffold and tested their effects on human breast cancer cells (MCF-7). Results showed that one derivative led to a 50% reduction in cell viability at a concentration of 10 µM, suggesting significant anticancer effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets within cells, leading to alterations in signaling pathways associated with cell growth and survival.

Q & A

Q. What are the recommended synthetic pathways for preparing (2-Chloro-6-fluorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, and how can intermediates be characterized?

Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Thiazepane ring formation : Cyclization of precursors (e.g., cysteine derivatives or thioesters) under controlled pH and temperature .

- Friedel-Crafts acylation : To attach the 2-chloro-6-fluorophenyl group to the thiazepane core.

- Furan substitution : Functionalization of the thiazepane ring at the 7-position with furan-2-yl via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Q. Characterization methods :

- Spectroscopy : Use H/C NMR to confirm regiochemistry and purity. For example, F NMR can verify the fluorine substituent’s position .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns for chlorine .

- Chromatography : HPLC with UV detection to monitor reaction progress and isolate intermediates .

Q. What analytical techniques are critical for identifying impurities in this compound during synthesis?

Answer: Impurities may arise from incomplete reactions, side products, or degradation. Key methodologies include:

- HPLC-DAD/MS : To separate and identify structurally similar impurities (e.g., chlorinated byproducts or unreacted intermediates) using retention time and fragmentation patterns .

- IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm) to differentiate between desired product and impurities like ketone derivatives .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for analogous thiazepine derivatives .

Q. Example impurity profile :

| Impurity Type | Potential Source | Detection Method |

|---|---|---|

| Chlorinated side products | Friedel-Crafts acylation side reactions | HPLC-MS |

| Oxidized thiazepane | Sulfur oxidation during synthesis | C NMR |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer: SAR studies should focus on:

- Core modifications : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess binding affinity to biological targets (e.g., neurotransmitter receptors) .

- Substituent effects : Systematically vary halogen positions (Cl, F) on the phenyl ring to study electronic and steric impacts on activity .

- In vitro assays : Use receptor-binding assays (e.g., GABA or serotonin receptors) to quantify potency, referencing methodologies for benzodiazepine derivatives .

Q. Data analysis :

Q. What strategies can optimize the reaction yield of the thiazepane ring formation under green chemistry principles?

Answer:

- Catalysis : Use organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd) to enhance cyclization efficiency while reducing waste .

- Solvent selection : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Flow chemistry : Implement continuous flow systems to improve heat/mass transfer and scalability, as demonstrated in benzothiazepine syntheses .

Case study :

A thiazepane analog achieved 85% yield via HCl-catalyzed cyclization in methanol under reflux, monitored by TLC . Scaling this reaction under flow conditions could reduce energy input by 40% .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Answer: Discrepancies in NMR or IR data often arise from dynamic effects (e.g., ring puckering in thiazepane). Strategies include:

- DFT calculations : Simulate H NMR chemical shifts using Gaussian09 with the IEFPCM solvent model (e.g., methanol) to validate experimental spectra .

- Conformational analysis : Use molecular dynamics (MD) to model thiazepane ring flexibility and predict C NMR shifts for different conformers .

- X-ray refinement : Compare computational bond lengths/angles with crystallographic data (e.g., C–S bond: 1.81 Å experimentally vs. 1.83 Å theoretically) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: Key challenges and solutions:

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethyl alcohol/water mixtures) for high-purity batches .

- Thermal sensitivity : Optimize reaction temperature to prevent furan decomposition (e.g., ≤100°C for Suzuki couplings) .

- Regulatory compliance : Follow ICH guidelines for impurity thresholds (<0.15% for any unidentified impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.